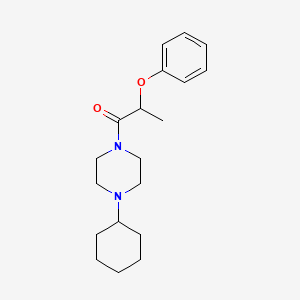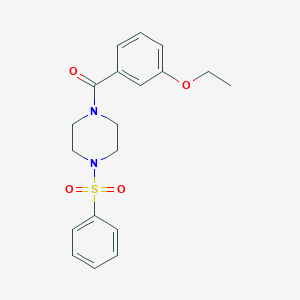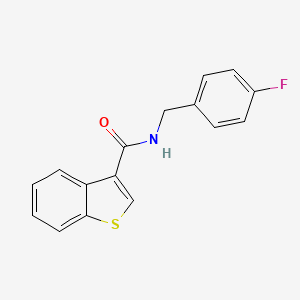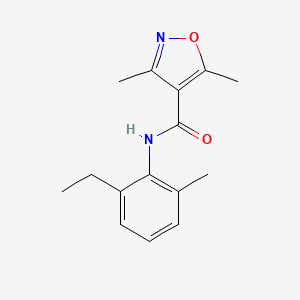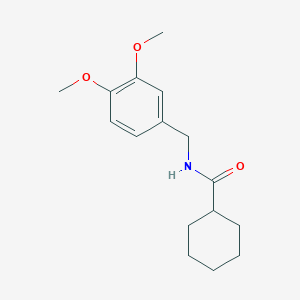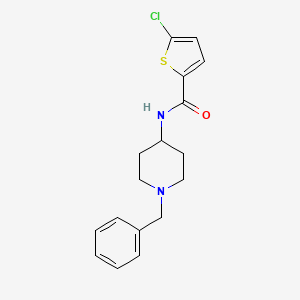
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Pyridaben, and it belongs to the class of acaricides, which are used to control mites and ticks.
Mécanisme D'action
Pyridaben works by inhibiting the activity of the mitochondrial complex III enzyme, which is essential for cellular respiration. This inhibition leads to the disruption of the electron transport chain, which ultimately leads to the death of the mites and ticks that Pyridaben targets.
Biochemical and physiological effects:
Pyridaben has been shown to have minimal toxicity in mammals, as it does not accumulate in tissues and is rapidly metabolized and excreted. However, Pyridaben has been shown to have some toxic effects on aquatic organisms, such as fish and crustaceans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyridaben is its high potency and specificity, which makes it an effective tool for studying the mitochondrial complex III enzyme. However, Pyridaben has some limitations in lab experiments, as it can be unstable in certain conditions and may require special storage and handling procedures.
Orientations Futures
There are several future directions for research on Pyridaben, including:
1. Further studies on the anti-cancer properties of Pyridaben, particularly in combination with other anti-cancer agents.
2. Development of new formulations of Pyridaben for more efficient and targeted delivery.
3. Studies on the effects of Pyridaben on non-target organisms, such as bees and birds, to evaluate its potential environmental impact.
4. Development of new acaricides based on the structure of Pyridaben, with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, Pyridaben is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency and specificity make it an effective tool for studying the mitochondrial complex III enzyme, and its potential applications in agriculture, medicine, and environmental science make it a promising compound for future research.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, Pyridaben has been used as an acaricide to control mites and ticks that damage crops. In medicine, Pyridaben has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. In environmental science, Pyridaben has been studied for its potential use as a water treatment agent, as it has been shown to effectively remove pollutants from water.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-8-9-13(18)14(10-11)22-17(3,4)16(21)20-15-7-5-6-12(2)19-15/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQENJPQRQSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)
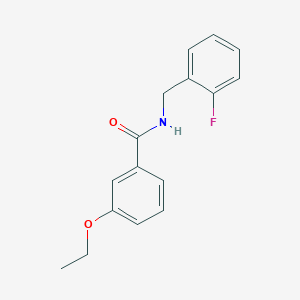

amine](/img/structure/B4431554.png)
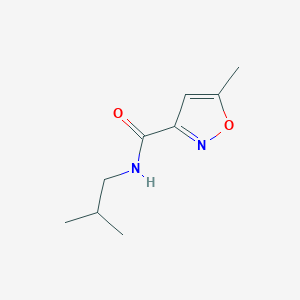
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
